molecular formula C16H11N3O2S B2915119 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide CAS No. 955976-81-5

3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide

Cat. No.: B2915119
CAS No.: 955976-81-5
M. Wt: 309.34
InChI Key: DZYNXRJOOVCCTK-UHFFFAOYSA-N
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Description

3-Cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C16H11N3O. This compound is characterized by its cyano groups and a methylsulfinyl group attached to a phenyl ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide typically involves multi-step organic reactions. One common approach is the nitration of the starting material followed by subsequent cyano group introduction and sulfination[_{{{CITATION{{{_2{Cas 263860-84-0,3-Cyano-N-[2(S)-(3,4-dichlorophenyl)-4-[4-[2-(S .... The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Cas 263860-84-0,3-Cyano-N-[2(S)-(3,4-dichlorophenyl)-4-[4-[2-(S ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its cyano and methylsulfinyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide can be used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a valuable candidate for drug design and optimization.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide exerts its effects depends on its molecular targets and pathways involved. The cyano groups can interact with biological targets, leading to specific biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Cyano-N,N-dimethylbenzamide: This compound is structurally similar but lacks the methylsulfinyl group.

  • Cimetidine: Another compound with cyano groups, used in medical applications.

Uniqueness: 3-Cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide stands out due to its unique combination of cyano and methylsulfinyl groups, which provide it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-cyano-N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-22(21)15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYNXRJOOVCCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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